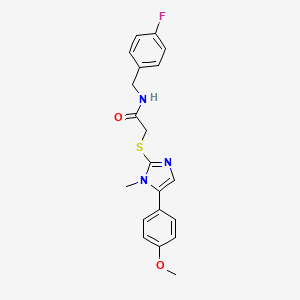

![molecular formula C17H12F3N3OS B2586656 N-[5-(2-metilfenil)-1,3,4-tiadiazol-2-il]-2-(trifluorometil)benzamida CAS No. 391863-37-9](/img/structure/B2586656.png)

N-[5-(2-metilfenil)-1,3,4-tiadiazol-2-il]-2-(trifluorometil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

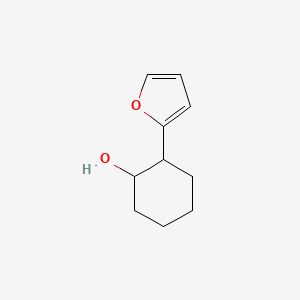

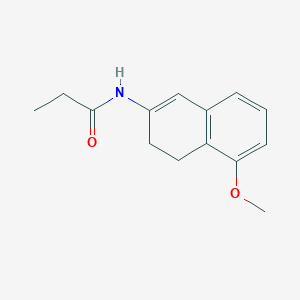

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El fragmento 1,3,4-tiadiazol, un componente del compuesto en cuestión, ha sido ampliamente estudiado por su potencial como agente anticancerígeno. Estos derivados pueden interrumpir los procesos de replicación del ADN, inhibiendo así la replicación de las células cancerosas . La capacidad del compuesto para interferir con la proliferación celular lo convierte en un candidato para futuras investigaciones en terapéutica contra el cáncer.

Propiedades Antimicrobianas

Los compuestos que contienen el anillo 1,3,4-tiadiazol han mostrado una amplia gama de actividades terapéuticas, incluidos efectos antimicrobianos . Esto sugiere que nuestro compuesto podría explorarse por su eficacia contra varias cepas bacterianas, contribuyendo al desarrollo de nuevos antibióticos.

Aplicaciones Antifúngicas

De manera similar, se han documentado las propiedades antifúngicas de los derivados de 1,3,4-tiadiazol . La estructura del compuesto podría optimizarse para mejorar su actividad contra patógenos fúngicos, ofreciendo una vía para el desarrollo de nuevos fármacos antifúngicos.

Potencial Antiinflamatorio

La actividad antiinflamatoria de los derivados de 1,3,4-tiadiazol es otra área de interés. Al modular las vías inflamatorias, estos compuestos podrían servir como base para nuevos medicamentos antiinflamatorios .

Eficacia Antiviral

Los derivados del indol, que comparten similitudes estructurales con nuestro compuesto, han demostrado actividades antivirales . Esto abre posibilidades para que el compuesto se utilice en la síntesis de nuevos fármacos antivirales que podrían ser efectivos contra una variedad de infecciones virales.

Efectos Antidiabéticos

El potencial terapéutico de los derivados del indol y el tiadiazol se extiende a las aplicaciones antidiabéticas. Al influir en las vías metabólicas, estos compuestos podrían utilizarse en el manejo de la diabetes .

Actividad Antimalárica

Los derivados del indol también se han explorado por sus propiedades antimaláricas . Dada la relación estructural, el compuesto en cuestión puede ser prometedor para el desarrollo de nuevos agentes antimaláricos.

Actividad Anticolinesterasa

Por último, la inhibición de la colinesterasa, una enzima relacionada con varios trastornos neurológicos, es una aplicación notable. Los derivados del indol han mostrado potencial en este campo, lo que podría ser relevante para el compuesto que se analiza .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its derivatives have been found to induce apoptosis via a caspase-dependent pathway . This suggests that the compound interacts with its targets to trigger the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Biochemical Pathways

The activation of caspases suggests that the compound may influence pathways related to apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide’s action involve the induction of apoptosis in certain cell lines. In particular, some synthesized compounds have exhibited higher cytotoxic activity than doxorubicin against PC3 (prostate cancer) and SKNMC (neuroblastoma) cells .

Análisis Bioquímico

Biochemical Properties

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit certain enzymes involved in cancer cell proliferation, such as caspases, which are critical for the execution of apoptosis . The interaction between N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and these enzymes leads to the activation of apoptotic pathways, resulting in the selective destruction of cancer cells.

Cellular Effects

The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide induces apoptosis by activating caspase-dependent pathways, leading to cell death. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide inhibits the activity of certain kinases, which are essential for cell signaling and proliferation. By inhibiting these kinases, the compound disrupts cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide remains stable under certain conditions, allowing for sustained biological activity. Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can result in persistent inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. The threshold effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide are critical for determining its therapeutic window and optimizing its dosage for maximum efficacy with minimal side effects.

Metabolic Pathways

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations that can affect its biological activity and efficacy. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-methylbenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large

Propiedades

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJORDATAPKHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)

![2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)